
2-Chloro-6-ethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethylpyrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 6-position of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-ethylpyrazine can be synthesized through several methods. One common approach involves the chlorination of 6-ethylpyrazine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazine derivatives
Scientific Research Applications
2-Chloro-6-ethylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-chloro-6-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ethyl group play crucial roles in determining its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but studies suggest its potential as an antimicrobial and antifungal agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethyl group.
2-Chloro-6-methylpyrazine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Chloro-6-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-chloro-6-ethylpyrazine |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 |
InChI Key |
RWFXPEFADFHBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


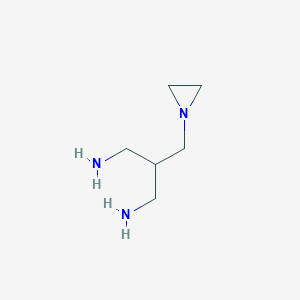
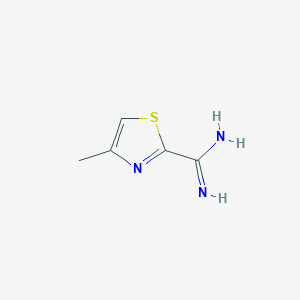
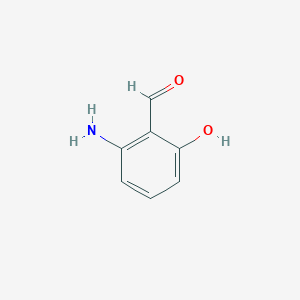
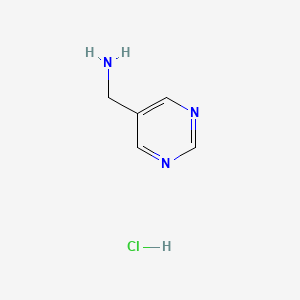


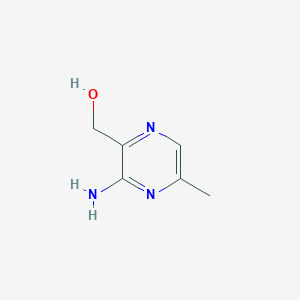
![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
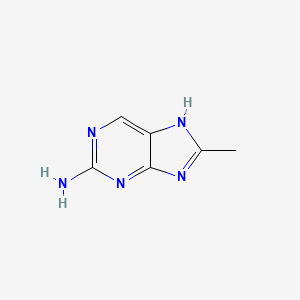

![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)

